molecular formula C11H14N2 B1309987 1,2,3-Trimethyl-1H-indol-5-ylamine CAS No. 143797-94-8

1,2,3-Trimethyl-1H-indol-5-ylamine

Cat. No.: B1309987
CAS No.: 143797-94-8
M. Wt: 174.24 g/mol
InChI Key: QDLZBJGHQYCOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trimethyl-1H-indol-5-ylamine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis: Compounds bearing the indole nucleus, like 1,2,3-Trimethyl-1H-indol-5-ylamine, have been synthesized and characterized due to their diverse biological properties, such as anti-tumor and anti-inflammatory activities. These compounds have been studied using techniques like HNMR, IR, LC-MS, and X-ray diffraction, revealing insights into their molecular structure and interactions (Geetha et al., 2019).

Biological Activity

  • Antimicrobial Properties: Various indole derivatives, including those similar to this compound, have shown promising antimicrobial activities. For example, certain indole-containing triazole derivatives demonstrated strong antimicrobial properties against both Gram-negative and Gram-positive bacteria (Behbehani et al., 2011).
  • Role in Antibacterial and Antifungal Agents: New indole-based compounds have been synthesized and assessed for their biological activity, with some showing effective antibacterial and antifungal properties (MAHMOOD et al., 2022).

Chemical Applications

  • Corrosion Inhibition: Indole derivatives, including alkylated versions similar to this compound, have been used as corrosion inhibitors for mild steel in acidic environments. Their efficacy is attributed to their ability to adsorb onto the steel surface, thus preventing corrosion (Verma et al., 2016).

Pharmaceutical Development

  • Potential in Drug Synthesis: Indole derivatives are crucial in the synthesis of various pharmacologically active compounds. For instance, gramine, a derivative of indole, is used in synthesizing L-tryptophan and its derivatives, which have significant roles in neuropharmacology (Semenov & Granik, 2004).
  • Cardiotonic Agents: Certain indol-2-one derivatives, structurally related to this compound, have been explored for their potential as nonsteroidal cardiotonics, showing promising inotropic activity in isolated dog ventricular tissues (Lee et al., 1995).

Safety and Hazards

When handling 1,2,3-Trimethyl-1H-indol-5-ylamine, it is advised to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be prevented, and non-sparking tools should be used .

Properties

IUPAC Name

1,2,3-trimethylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-7-8(2)13(3)11-5-4-9(12)6-10(7)11/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLZBJGHQYCOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424646
Record name 1,2,3-Trimethyl-1H-indol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143797-94-8
Record name 1,2,3-Trimethyl-1H-indol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-Trimethyl-1H-indol-5-ylamine
Reactant of Route 2
Reactant of Route 2
1,2,3-Trimethyl-1H-indol-5-ylamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,2,3-Trimethyl-1H-indol-5-ylamine
Reactant of Route 4
1,2,3-Trimethyl-1H-indol-5-ylamine
Reactant of Route 5
Reactant of Route 5
1,2,3-Trimethyl-1H-indol-5-ylamine
Reactant of Route 6
1,2,3-Trimethyl-1H-indol-5-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.